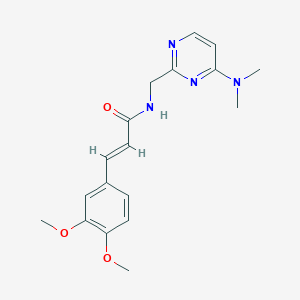
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide, also known as FITP, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research.
Applications De Recherche Scientifique
Synthesis and Characterization
The creation and structural elucidation of compounds structurally similar to "5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide" involve complex synthetic pathways and characterization techniques. Studies highlight the synthesis of novel chalcone derivatives and isoxazole compounds through reactions that are structurally supported by spectroscopic methods such as IR spectrum, NMR, and mass spectrometry, demonstrating their potential as antioxidants and antibacterial agents due to their specific structural features (Prabakaran, Manivarman, & Bharanidharan, 2021) (Dhaduk & Joshi, 2022).
Antimicrobial and Antiprotozoal Activities
Compounds with a core structure involving isoxazole have been evaluated for their in vitro antiprotozoal activities, showing significant efficacy against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of such compounds in the development of new treatments for protozoal infections (Patrick et al., 2007).
Antitumor and Antiviral Potential
Further research into the applications of structurally related compounds has explored their antitumor and antiviral potentials. Specific analogues such as furanfurin and thiophenfurin have shown cytotoxic activities against various cancer cell lines and potential inhibitory effects on enzymes critical for cancer cell survival. Additionally, some derivatives have displayed promising antiviral activities against the H5N1 avian influenza virus, highlighting their potential as antiviral agents (Franchetti et al., 1995) (Flefel et al., 2012).
Reactivity and Electrophilic Substitution Reactions
Research has also delved into the reactivity of furan and thiophene derivatives, revealing insights into their electrophilic substitution reactions. These studies not only contribute to our understanding of the chemical properties of these compounds but also open up possibilities for their functionalization and application in various fields, including materials science and drug development (Aleksandrov et al., 2017).
Pharmacological Evaluation
Compounds bearing resemblance in structural motifs have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies underscore the potential therapeutic applications of these compounds in addressing mental health disorders, with specific derivatives showing significant activity in preclinical models (Kumar et al., 2017).
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-12(10-4-7-22-9-10)3-5-16-15(19)11-8-14(21-17-11)13-2-1-6-20-13/h1-2,4,6-9,12,18H,3,5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNIOUTRGSNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

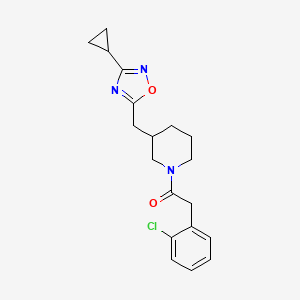
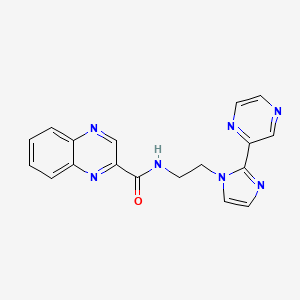
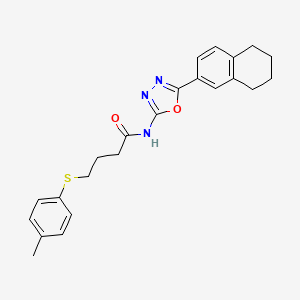
![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)


![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
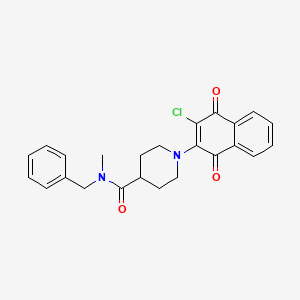
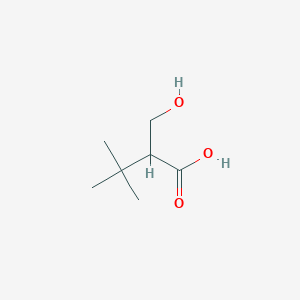

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2463211.png)
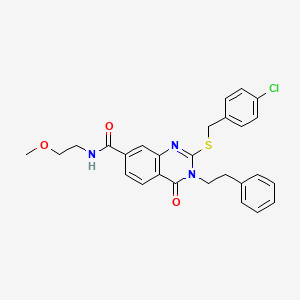
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)
